molecular formula C11H11ClN2 B14049671 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-

Cat. No.: B14049671
M. Wt: 206.67 g/mol
InChI Key: GTBQJJOECXRNIO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a 1-methylcyclopropyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminopyridine with 1-methylcyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which can enhance its selectivity and potency as a kinase inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H11ClN2/c1-11(3-4-11)9-6-7-8(12)2-5-13-10(7)14-9/h2,5-6H,3-4H2,1H3,(H,13,14)

InChI Key

GTBQJJOECXRNIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC3=C(C=CN=C3N2)Cl

Origin of Product

United States

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